1-Ethyl-4-methylimidazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

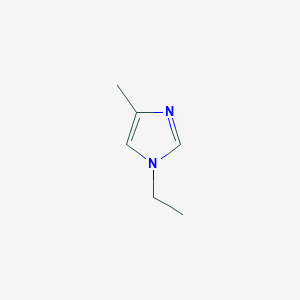

1-Ethyl-4-methyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and industrial processes.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-methyl-1h-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Plays a role in the synthesis of biologically active compounds.

Medicine: Used in the development of pharmaceuticals, including antifungal and antibacterial agents.

Industry: Employed in the production of agrochemicals, dyes, and pigments.

Wirkmechanismus

Target of Action

1H-Imidazole, 1-ethyl-4-methyl is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . .

Mode of Action

Imidazoles in general have been known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .

Pharmacokinetics

Imidazoles are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1h-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of 1-Ethyl-4-methyl-1h-imidazole often involves the use of acid-catalyzed methylation of imidazole by methanol. This method is efficient and widely used in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-methyl-1h-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Substituted imidazoles.

Substitution: Various imidazole derivatives depending on the substituents used.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-methyl-1h-imidazole can be compared with other imidazole derivatives such as:

- 1H-Imidazole, 1-methyl

- 1H-Imidazole, 2-ethyl-4-methyl

- 1H-Imidazole, 1-ethyl

Uniqueness: 1-Ethyl-4-methyl-1h-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups can enhance its lipophilicity and influence its interaction with biological targets .

Biologische Aktivität

1-Ethyl-4-methyl-1H-imidazole (EMI) is a compound that has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological mechanisms, synthesis, and applications of EMI, supported by relevant data tables and case studies.

Chemical Structure and Properties

1-Ethyl-4-methyl-1H-imidazole is characterized by its imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The specific substitution pattern of an ethyl group at the 1-position and a methyl group at the 4-position contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that EMI exhibits notable antimicrobial activity against various pathogens. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes critical for microbial survival. For instance, studies have shown that EMI derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of EMI Derivatives

| Compound Name | Microbial Target | Zone of Inhibition (mm) |

|---|---|---|

| 1-Ethyl-4-methyl-1H-imidazole | Staphylococcus aureus | 15 |

| 1-Ethyl-4-methyl-1H-imidazole | Escherichia coli | 12 |

| 1-Ethyl-4-methyl-1H-imidazole | Pseudomonas aeruginosa | 10 |

These findings suggest that EMI can serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

EMI and its derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For example, EMI has been reported to inhibit certain kinases involved in cancer cell proliferation.

Case Study: EMI in Cancer Research

A study explored the effects of EMI on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted that EMI's ability to disrupt cellular metabolism was linked to its interaction with key metabolic enzymes.

The biological activity of EMI is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the inhibition of enzymes or receptors crucial for various biological pathways. For example:

- Enzyme Inhibition : EMI can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

- Receptor Binding : Studies suggest that EMI may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for producing 1-Ethyl-4-methyl-1H-imidazole. Common methods include:

- Condensation Reactions : Combining ethylamine with methylimidazole derivatives under controlled conditions.

- Cyclization Techniques : Utilizing precursors that undergo cyclization to form the imidazole ring.

Applications in Drug Discovery

The versatility of EMI makes it a valuable building block in medicinal chemistry. Its derivatives are being explored for potential applications in:

- Pharmaceutical Development : As intermediates in synthesizing novel therapeutic agents.

- Agricultural Chemistry : In developing agrochemicals with antifungal or herbicidal properties.

Eigenschaften

IUPAC Name |

1-ethyl-4-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZUHDMMANYKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336147 |

Source

|

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144748-24-3 |

Source

|

| Record name | 1H-Imidazole, 1-ethyl-4-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.